molecular formula C11H16BrNO B3051708 (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine CAS No. 355381-82-7

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine

Cat. No. B3051708
M. Wt: 258.15 g/mol
InChI Key: LNIRWCQAYSWNPP-UHFFFAOYSA-N
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Description

“(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine” is a chemical compound. It contains a bromobenzyl group, a methoxy-methylethyl group, and an amine group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a bromine atom, attached to a methoxy-methylethyl group via an amine linkage .


Chemical Reactions Analysis

The compound contains reactive sites such as the bromine atom and the amine group, which could undergo various chemical reactions. For instance, the bromine atom could be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point compared to similar compounds without a bromine atom .

Scientific Research Applications

Advanced Oxidation Processes for Organic Pollutants

Research into advanced oxidation processes (AOPs) is highly relevant, as these methods are effective in degrading recalcitrant nitrogen-containing compounds, such as certain amines and azo dyes, in wastewater. AOPs, including Fenton/photo-Fenton processes and photocatalytic degradation, have been shown to effectively mineralize complex organic molecules, improving the efficacy of wastewater treatment schemes. The degradation mechanisms often involve the generation of hydroxyl radicals, leading to the breakdown of complex structures into less harmful substances (Bhat & Gogate, 2021).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) reaction, typically catalyzed by rhodium and involving the addition of amines to olefins, represents a significant area of research with implications for modifying compounds like (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine. HAM processes have been applied to vegetable oils, introducing amines onto alkyl chains to produce a range of bio-based products. These functionalized compounds have potential applications as monomers in polymer chemistry and as bio-based surfactants, highlighting the versatility and industrial potential of such reactions (Vanbésien et al., 2018).

Reductive Amination with Hydrogen

The transition-metal-catalyzed reductive amination process, using hydrogen as a reducing agent, is crucial for synthesizing amines from aldehydes or ketones. This method is particularly relevant for compounds like (2-Bromobenzyl)(2-methoxy-1-methylethyl)amine, as it offers a route for their synthesis or modification. Reductive amination is central to producing primary, secondary, and tertiary amines, serving as key functional groups in pharmaceuticals, agrochemicals, and materials. This area of research underscores the importance of efficient synthesis methods for complex amines in various industries (Irrgang & Kempe, 2020).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIRWCQAYSWNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386009
Record name (2-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromobenzyl)(2-methoxy-1-methylethyl)amine

CAS RN

355381-82-7
Record name (2-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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